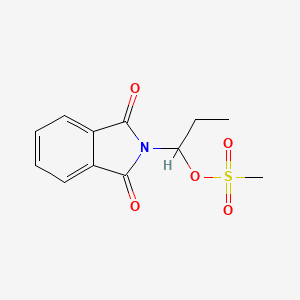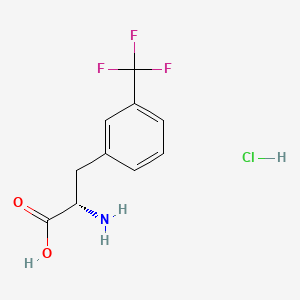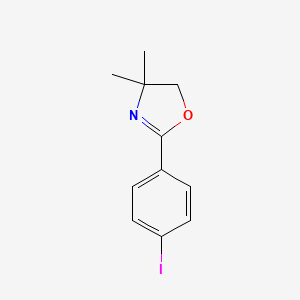![molecular formula C9H6N2O B568361 2H-Isoxazolo[4,5-f]isoindole CAS No. 118716-69-1](/img/structure/B568361.png)
2H-Isoxazolo[4,5-f]isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoxazolo[4,5-f]isoindole is a heterocyclic compound that features a fused ring system combining an isoxazole and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoxazolo[4,5-f]isoindole typically involves cyclization reactions. One common method is the cyclization of o-alkynylaryl ketoximes under gold catalysis, which provides the desired isoindole derivatives . Another approach involves the Rhodium(III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates, followed by dechlorinative/dephosphonative reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis, such as the use of metal catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Isoxazolo[4,5-f]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially leading to new functionalities.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can introduce new substituents, altering the compound’s reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while substitution can introduce functional groups like alkyl, acyl, or halogen atoms.
Scientific Research Applications
2H-Isoxazolo[4,5-f]isoindole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems.
Biology: It serves as a scaffold for designing biologically active molecules, including potential drugs.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2H-Isoxazolo[4,5-f]isoindole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Isoindoline: The fully reduced form of isoindole, often used in the synthesis of more complex heterocycles.
Isoindolinone: A derivative with additional oxygen atoms, commonly found in bioactive compounds.
Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and structural properties. This makes it particularly valuable in the design of novel materials and biologically active molecules.
Properties
CAS No. |
118716-69-1 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 |
IUPAC Name |
2H-pyrrolo[3,4-f][1,2]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)5-11-12-9/h1-5,11H |
InChI Key |
IHNIIKPBHXVHNR-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC=C2C=C3C1=CNO3 |
Synonyms |
2H-Pyrrolo[3,4-f]-1,2-benzisoxazole(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



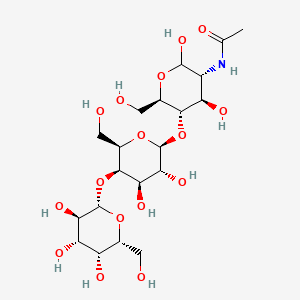

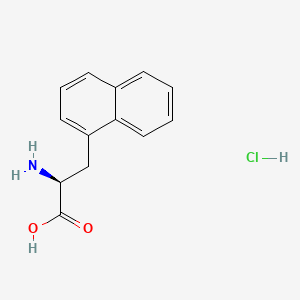
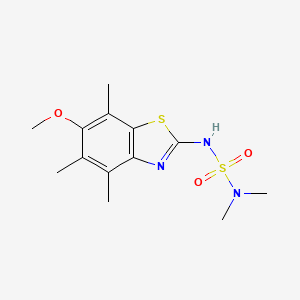
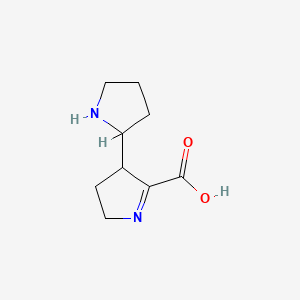
![[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B568291.png)
